L-Norvaline, methyl ester
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Overview
Description
L-Norvaline, methyl ester is a chemical compound with the molecular formula C6H13NO2 It is an ester derivative of L-Norvaline, an amino acid that is not incorporated into proteins but has various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Norvaline, methyl ester can be synthesized through the esterification of L-Norvaline with methanol in the presence of an acid catalyst. The reaction typically involves heating L-Norvaline with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then refluxed, and the ester product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalysts to increase yield and efficiency. The process may also include steps for the purification and isolation of the ester to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Norvaline, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to L-Norvaline and methanol in the presence of water and an acid or base catalyst.
Amidation: The ester can react with ammonia or amines to form amides.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Amidation: Ammonia or amines in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: L-Norvaline and methanol.
Amidation: L-Norvaline amides.
Reduction: L-Norvaline alcohol derivatives.
Scientific Research Applications
L-Norvaline, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in inhibiting arginase, an enzyme involved in the urea cycle.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease
Mechanism of Action
L-Norvaline, methyl ester exerts its effects primarily through the inhibition of arginase, an enzyme that converts L-arginine to urea and L-ornithine. By inhibiting arginase, this compound increases the availability of L-arginine, which can enhance nitric oxide production and improve endothelial function . Additionally, it may interact with molecular targets involved in neuroplasticity and cell survival pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
L-Norvaline: The parent amino acid, which also inhibits arginase and has similar biological activities.
L-Proline: Another amino acid with similar structural features but different biological functions.
L-Valine: An essential amino acid with a branched-chain structure, used in protein synthesis.
Uniqueness
L-Norvaline, methyl ester is unique due to its ester functional group, which can influence its solubility, reactivity, and biological activity. The esterification of L-Norvaline can enhance its stability and facilitate its use in various chemical and biological applications .
Properties
IUPAC Name |
methyl (2S)-2-aminopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRMCZTYDXKQW-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does L-Norvaline, methyl ester interact with serine proteases like human leukocyte elastase?
A1: this compound acts as a latent isocyanate precursor. While not inherently inhibitory, specific derivatives of this compound can irreversibly inhibit serine proteases like human leukocyte elastase []. This suggests that upon conversion to its isocyanate form, it likely interacts with the active site serine residue, forming a covalent adduct and leading to enzyme inactivation.
Q2: Can you provide the molecular formula and weight of this compound?
A2: The molecular formula for this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q3: Are there any studies investigating the use of this compound in computational chemistry or modeling?
A4: While the provided abstracts do not directly mention computational studies on this compound itself, the development of 14C-labelled 2,6-diaminopimelic acid, synthesized using this compound as a precursor, opens possibilities for metabolic studies [, ]. These labeled compounds can be valuable tools in investigating metabolic pathways and flux using techniques like accelerator mass spectrometry, which could be coupled with computational modeling to understand metabolic processes.
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